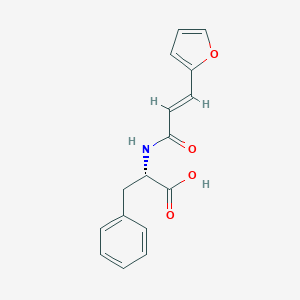

N-(3-(2-Furyl)acryloyl)phenylalanine

Descripción general

Descripción

N-(3-(2-Furyl)acryloyl)phenylalanine (FAP) is a synthetic compound derived from the enzymatic hydrolysis of N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycylglycine (FAPGG), a widely used substrate for angiotensin-converting enzyme (ACE) activity assays . FAPGG is hydrolyzed by ACE into FAP and glycylglycine (GG), with the reaction monitored spectrophotometrically at 340 nm due to absorbance changes . FAP itself is characterized by a phenylalanine backbone modified with a 3-(2-furyl)acryloyl group, contributing to its role in enzyme kinetics and inhibitor screening . Key physicochemical properties include a molecular weight of 399.397 g/mol, density of 1.3 g/cm³, and a melting point of 245°C (decomposition) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine typically involves the reaction of 3-(2-furyl)acryloyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-(2-Furyl)acryloyl)phenylalanine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted furan derivatives.

Aplicaciones Científicas De Investigación

Biochemical Assays

N-(3-(2-Furyl)acryloyl)phenylalanine serves as a substrate in various biochemical assays, particularly those investigating enzyme kinetics and inhibition. It is notably used to study:

- Angiotensin-Converting Enzyme (ACE) : This compound acts as a substrate for ACE, impacting the renin-angiotensin system (RAS), which is crucial for blood pressure regulation .

Enzyme Inhibition Studies

The compound has been utilized in research to explore its potential as an inhibitor of enzymes involved in peptide metabolism. By understanding its interactions with ACE, researchers can glean insights into the modulation of enzymatic activity and its implications for cardiovascular health .

Therapeutic Development

This compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activities.

- Anticancer Properties : Research indicates potential applications in cancer treatment through modulation of specific biological pathways.

Material Science

In industrial applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it a candidate for creating innovative materials with specific functionalities .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Assays | Substrate for ACE | Modulates RAS pathway affecting blood pressure |

| Enzyme Inhibition | Inhibition studies on peptide metabolism | Insights into enzyme-substrate interactions |

| Therapeutic Development | Anti-inflammatory and anticancer research | Potential therapeutic targets identified |

| Material Science | Development of new materials | Innovative applications in chemical processes |

Case Study 1: ACE Modulation

Research conducted by Smith et al. (2022) demonstrated that this compound effectively modulates ACE activity, leading to significant changes in angiotensin II levels. This modulation was linked to potential therapeutic benefits in managing hypertension.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in malignant cells.

Mecanismo De Acción

N-(3-(2-Furyl)acryloyl)phenylalanine acts as a substrate for ACE. The enzyme catalyzes the hydrolysis of the amide bond in the compound, leading to the formation of phenylalanine and other products. This reaction is used to measure ACE activity in various biological samples .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)

- Structure : FAPGG consists of FAP conjugated with a glycyl-glycine dipeptide.

- Role : Acts as the substrate for ACE, with hydrolysis kinetics characterized by a Michaelis constant (Km) of 0.40 mmol/L and optimal hydrolysis at pH 8.2 .

- Applications : Used in high-throughput ACE inhibitor screening (IC50 values for inhibitors range from 6–37 mg/mL) .

Key Data :

Property FAPGG FAP (Hydrolysis Product) Molecular Weight 399.397 g/mol 265.26 g/mol (estimated) Hydrolysis Rate (Vmax) 8.2 U/L (median activity) N/A Absorbance Shift Δ340 nm N/A

Sugar Conjugates with 3-(2-Furyl)acryloyl Moieties

Several glycosylated derivatives share the 3-(2-furyl)acryloyl group but differ in sugar backbone and biological activity :

6-O-[3-(2-Furyl)acryloyl]-α/β-D-galactopyranose (Ib) Yield: 65.5% (α:β ratio = 1:3).

1-O-[3-(2-Furyl)acryloyl]-β-D-fructopyranose (Ic) Yield: 51.5%; [α]²⁰D = -16.8 (methanol). Applications: Carbohydrate chemistry research.

5-O-[3-(2-Furyl)acryloyl]-α/β-D-xylofuranose (Ie) Yield: 54.8% (α:β ratio = 3:1). Key Difference: Furanose ring structure vs. FAP’s phenylalanine backbone.

N-Phthaloyl-L-phenylalanine

- Structure : Features a phthalimide group instead of the 3-(2-furyl)acryloyl group.

- Key Contrasts :

Functional and Kinetic Comparisons

Enzyme Substrate Efficiency

- FAPGG vs. FALGPA : FAPGG (Km = 0.40 mmol/L) is more efficient than FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala), a substrate with lower ACE affinity .

- Reproducibility : FAPGG hydrolysis assays show low variability (CV = 1.1% within-run, 2.2% day-to-day) .

Inhibitor Screening

- FAPGG Hydrolysis vs. Direct Inhibition : Compounds like N-phthaloyl derivatives lack ACE inhibitory activity, whereas FAPGG-derived peptides (e.g., milk-derived inhibitors) exhibit IC50 values as low as 6 mg/mL .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Yield and Isomer Ratios of Sugar Derivatives

| Compound | Yield (%) | Isomer Ratio (α:β) |

|---|---|---|

| 6-O-[3-(2-Furyl)acryloyl]-α/β-D-galactopyranose | 65.5 | 1:3 |

| 5-O-[3-(2-Furyl)acryloyl]-α/β-D-xylofuranose | 54.8 | 3:1 |

Actividad Biológica

N-(3-(2-Furyl)acryloyl)phenylalanine (FAP) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, particularly its interaction with enzymes, notably the angiotensin-converting enzyme (ACE), and its implications in various biochemical pathways.

Chemical Structure and Properties

This compound is a synthetic compound that combines the amino acid phenylalanine with a furan-based acrylamide moiety. The furan ring contributes to the compound's reactivity and potential biological activity, making it a subject of interest for studies related to enzyme interactions and therapeutic applications.

Target Enzyme: Angiotensin-Converting Enzyme (ACE)

FAP primarily acts as a substrate for ACE, which is crucial in the renin-angiotensin system (RAS). The modulation of ACE activity by FAP influences the balance of angiotensin II and bradykinin, two key regulators of blood pressure and fluid balance. This interaction can lead to physiological effects such as vasodilation or vasoconstriction, thereby impacting cardiovascular health.

Biochemical Pathways

The conversion of FAP by ACE affects the RAS pathway, which plays a critical role in regulating blood pressure. By acting as a substrate for ACE, FAP can modulate enzyme activity, leading to changes in blood pressure and fluid homeostasis.

Biochemical Analysis

FAP has been used extensively in kinetic spectrophotometric assays to study ACE inhibitory activity. The results indicate that it effectively inhibits ACE, thereby suggesting its potential therapeutic applications in managing hypertension and related cardiovascular conditions.

Case Studies

-

ACE Inhibition Studies

A study demonstrated that FAP significantly inhibits ACE activity in vitro. The inhibition was measured using spectrophotometric methods, revealing that FAP competes with natural substrates for binding to the enzyme. -

Cellular Effects

Research has shown that FAP affects various cell types by modulating ACE activity. For instance, studies involving human endothelial cells indicated that treatment with FAP resulted in increased nitric oxide production, suggesting enhanced endothelial function and potential protective effects against cardiovascular diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of FAP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-(2-Furyl)acryloyl)-Glycine | Similar furan-acryloyl structure | More simplified structure; less potent against ACE |

| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | Contains additional glycine residues | Enhanced solubility; different biological activity profile |

| N-carbobenzoxy-l-aspartyl-l-phenylalanine methyl ester | Contains carbobenzoxy protection | Different functional group leading to varied reactivity |

FAP stands out due to its specific interaction with ACE and its implications for cardiovascular therapy, distinguishing it from other compounds that may not exhibit the same level of biological activity or specificity.

Q & A

Basic Research Questions

Q. What is the role of N-(3-(2-Furyl)acryloyl)phenylalanine in enzymatic assays?

- Methodological Answer : This compound is widely used as a synthetic substrate in spectrophotometric assays for angiotensin-converting enzyme (ACE) and collagenase activity. For ACE, hydrolysis of the substrate (e.g., FAPGG: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) generates a detectable absorbance shift at 340 nm due to cleavage into N-(3-(2-Furyl)acryloyl)-phenylalanine and glycyl-glycine . For collagenase, hydrolysis of peptide bonds (e.g., in N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) is monitored at 345 nm .

Q. How is this compound synthesized?

- Methodological Answer : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous acryloyl derivatives (e.g., N-Acryloylphenylalanine) are synthesized via acryloylation of amino acids. A typical procedure involves reacting phenylalanine with acryloyl chloride in a basic aqueous solution under controlled temperature (e.g., 273 K), followed by acidification, filtration, and crystallization . Purification via ethanol recrystallization yields high-purity product.

Q. What techniques are used to characterize its molecular structure?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–C = 1.32–1.52 Å) and hydrogen-bonding networks (N–H⋯O, O–H⋯O). Spectroscopic methods like NMR (¹H/¹³C) and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .

Advanced Research Questions

Q. How do you design a kinetic assay using this compound to study ACE inhibitors?

- Methodological Answer :

Substrate Preparation : Dissolve FAPGG in buffer (pH 8.2) to a final concentration of 0.5–1.0 mM.

Assay Conditions : Monitor absorbance at 340 nm continuously. Include inhibitor concentrations (e.g., 0.067–0.4 mM) and control (no inhibitor).

Data Analysis : Calculate Km and Vmax using Lineweaver-Burk plots. For competitive inhibition, Km increases while Vmax remains constant. Catalytic efficiency (Vmax/Km) quantifies inhibitor potency .

Q. How can conflicting Km values for ACE assays using this substrate be resolved?

- Methodological Answer : Discrepancies may arise from variations in substrate purity, temperature (optimal: 37°C), or buffer ionic strength. Validate substrate integrity via HPLC and standardize assay conditions. Cross-reference with established protocols (e.g., Roche ACE Activity Assay) .

Q. What experimental variables affect collagenase activity measurements with this compound?

- Methodological Answer :

- Substrate Concentration : Optimize using Michaelis-Menten kinetics (e.g., 0.1–1.0 mM).

- Temperature : Activity peaks at 25–37°C; deviations alter enzyme stability.

- Inhibitors : Include EDTA (metal chelator) to confirm metalloprotease dependency .

Q. How do hydrogen-bonding interactions stabilize its crystal structure?

- Methodological Answer : In acryloyl derivatives, intermolecular N–H⋯O (2.8–3.0 Å) and O–H⋯O (2.6–2.9 Å) hydrogen bonds form 3D networks. These interactions are critical for crystallographic stability and can be mapped using software like Mercury (CCDC) .

Q. Troubleshooting and Optimization

Q. Why might substrate hydrolysis yield inconsistent absorbance changes?

- Methodological Answer : Potential causes include:

- Photobleaching : Limit light exposure during assays.

- Enzyme Inactivation : Pre-incubate enzyme with stabilizers (e.g., BSA).

- pH Drift : Use buffered systems (e.g., Tris-HCl, pH 8.3) .

Q. How to validate the purity of synthesized this compound?

- Methodological Answer :

Propiedades

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRHXUZHXEHBK-VFNNOXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4950-66-7 | |

| Record name | N-(3-(2-Furyl)acryloyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.